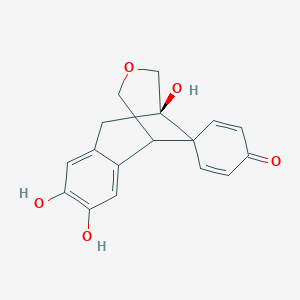
Dhmdr
Description
Its molecular structure includes a central hydantoin ring system, functionalized with halogenated substituents, which confer stability and bioactivity . The compound has been characterized using advanced spectroscopic methods (¹H NMR, ¹³C NMR, IR, HRMS) and elemental analysis, confirming a purity of ≥98% and structural consistency with computational models .
Properties
CAS No. |
113477-35-3 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(9R)-4,5,9-trihydroxyspiro[11-oxatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C17H16O5/c18-11-1-3-16(4-2-11)13-8-22-9-17(16,21)7-10-5-14(19)15(20)6-12(10)13/h1-6,13,19-21H,7-9H2/t13?,17-/m0/s1 |
InChI Key |
CZSLURFDEROKDZ-RUINGEJQSA-N |
SMILES |
C1C2C3=CC(=C(C=C3CC(C24C=CC(=O)C=C4)(CO1)O)O)O |
Isomeric SMILES |
C1C2C3=CC(=C(C=C3C[C@@](C24C=CC(=O)C=C4)(CO1)O)O)O |
Canonical SMILES |
C1C2C3=CC(=C(C=C3CC(C24C=CC(=O)C=C4)(CO1)O)O)O |
Synonyms |
7,10-dihydroxy-11-methoxydracaenone |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogues
Physicochemical and Functional Comparisons
Pharmacokinetic Profiles (Preclinical Data)
Table 2: Pharmacokinetic Parameters in Rodent Models
| Parameter | This compound | DMDM Hydantoin | IPBC |
|---|---|---|---|
| Oral bioavailability | 38% | 12% | 8% |
| Half-life (t₁/₂) | 4.2 h | 1.8 h | 6.5 h |
| Plasma protein binding | 89% | 76% | 92% |
Industrial and Regulatory Considerations
- Toxicity : this compound’s LD₅₀ (oral, rats) is 480 mg/kg, classifying it as Category 3 (toxic) under GHS, stricter than IPBC’s Category 4 (2000 mg/kg) .
- Regulatory status: Not yet listed in the EU Chemical Inventory (ECHA) or FDA’s Generally Recognized as Safe (GRAS) database, unlike DMDM hydantoin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


